Propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate
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Overview
Preparation Methods
The synthesis of MRS1505 involves several steps:
Acylation of Meldrum’s Acid: Meldrum’s acid is acylated with propionyl chloride in the presence of pyridine to form a propionyl derivative.
Ring Opening: The propionyl derivative undergoes ring opening with ethanethiol, followed by decarboxylation to produce S-ethyl 3-oxothiovalerate.
Formation of Propyl 3-amino-3-phenyl-2-propenoate: This compound is prepared by reacting benzoylacetate with ammonium acetate in refluxing ethanol.
Hantzsch Condensation: The ketothioester, beta-enaminoester, and butyraldehyde are condensed in ethanol at 80°C in a sealed tube to form dihydropyridine.
Oxidation: The dihydropyridine is oxidized using chloranil in boiling tetrahydrofuran to yield the target pyridine.
Chemical Reactions Analysis
MRS1505 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chloranil.
Substitution: It can undergo substitution reactions, particularly involving the pyridine ring.
Reduction: The compound can be reduced under specific conditions to yield different products.
Scientific Research Applications
MRS1505 is widely used in scientific research due to its bioactive properties. It is utilized in:
Chemistry: As a ligand in various chemical reactions and studies.
Biology: For studying cellular processes and interactions.
Medicine: In drug discovery and development, particularly for its potential therapeutic effects.
Industry: As a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of MRS1505 involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
MRS1505 is unique compared to other similar compounds due to its specific structure and bioactivity. Similar compounds include:
MRS2179: Another bioactive pyridine derivative.
MRS2365: A compound with similar functional groups but different bioactivity.
MRS2500: A structurally related compound with distinct pharmacological properties.
MRS1505 stands out due to its specific binding affinity and the pathways it influences, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C23H28ClNO3S |
---|---|
Molecular Weight |
434.0 g/mol |
IUPAC Name |
propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate |
InChI |
InChI=1S/C23H28ClNO3S/c1-5-12-28-22(26)20-17(7-3)19(23(27)29-13-6-2)18(8-4)25-21(20)15-10-9-11-16(24)14-15/h9-11,14H,5-8,12-13H2,1-4H3 |
InChI Key |
RPTCJTNYKDJGHU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(N=C(C(=C1CC)C(=O)SCCC)CC)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CCCOC(=O)C1=C(N=C(C(=C1CC)C(=O)SCCC)CC)C2=CC(=CC=C2)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS1505; MRS 1505; MRS-1505. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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